molecular formula C21H14N2O6 B12403239 3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide

3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide

Cat. No.: B12403239
M. Wt: 390.3 g/mol
InChI Key: HVCUQDNWYXULGQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name 3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide follows IUPAC conventions for spirocyclic systems. The numbering begins at the oxygen atom of the benzofuran ring, with the spiro junction occurring at position 3 of the benzofuran (C3) and position 9' of the xanthene system. The carbohydrazide substituent at position 5 introduces an additional functional group (–CONHNH₂) that influences both molecular geometry and intermolecular interactions.

Key structural identifiers include:

Feature Description
Parent spiro system Spiro[2-benzofuran-3,9'-xanthene]
Substituents 3',6'-dihydroxy, 1-oxo (benzofuran), 5-carbohydrazide
Molecular formula C₂₄H₁₇N₂O₇
Stereochemical center Spiro carbon (C3/C9') creating orthogonal ring orientation

The systematic naming differentiates this compound from related derivatives through precise locant assignments for hydroxyl groups (3',6') and the carbohydrazide substituent.

X-ray Crystallographic Analysis of Spirocyclic Framework

While direct crystallographic data for this specific carbohydrazide derivative remains unpublished, analysis of analogous spiro[benzofuran-xanthene] systems reveals critical structural parameters. The xanthene moiety typically exhibits a folded conformation with a dihedral angle between its two aromatic rings ranging from 2.4° to 15.2°, as observed in brominated derivatives. The benzofuran component maintains near-perpendicular orientation relative to the xanthene plane, with torsion angles at the spiro junction measuring 85-92° in related structures.

Bond length analysis of comparable systems shows:

Bond Type Average Length (Å) Observed Range (Å)
Spiro C–O (benzofuran) 1.364 1.348–1.379
Xanthene C–O (ether) 1.407 1.392–1.421
Carbonyl (C=O) 1.224 1.213–1.231
Hydrazide N–N 1.381 1.367–1.395

The spiro carbon demonstrates tetrahedral geometry with bond angles of 109.5° ± 1.2°, while the xanthene oxygen maintains typical ether bond angles of 117.6° ± 0.8°.

Conformational Dynamics of Benzofuran-Xanthene Hybrid System

Molecular dynamics simulations of related spirocyclic compounds reveal three primary conformational states:

  • Planar xanthene (2-5° inter-ring dihedral)
  • Moderately folded (10-15° dihedral)
  • Highly twisted (>20° dihedral)

The energy barrier between these states measures approximately 4.8 kcal/mol, with the moderately folded conformation being most prevalent in crystalline phases. The carbohydrazide substituent introduces additional steric constraints, particularly through:

  • Restricted rotation about the C5–CO bond (barrier ~6.2 kcal/mol)
  • Intramolecular hydrogen bonding between hydrazide NH and xanthene hydroxyl groups

Variable-temperature NMR studies of analogous compounds show coalescence temperatures near 320 K for xanthene ring flipping, suggesting rapid interconversion at room temperature.

Hydrogen Bonding Network Analysis in Solid-State Structure

The crystal packing of similar derivatives reveals an extensive hydrogen bonding network involving:

Donor Acceptor Distance (Å) Angle (°)
3'-OH Xanthene ether O 2.712 156.4
6'-OH Carbonyl O 2.654 147.8
Hydrazide NH Adjacent molecule OH 2.831 142.1
Hydrazide NH₂ Benzofuran ring π 3.214 125.3

These interactions create a three-dimensional network stabilized by:

  • O–H⋯O hydrogen bonds (2.65–2.83 Å)
  • N–H⋯O interactions (2.81–3.02 Å)
  • C–H⋯π contacts (3.11–3.28 Å)

Properties

Molecular Formula

C21H14N2O6

Molecular Weight

390.3 g/mol

IUPAC Name

3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide

InChI

InChI=1S/C21H14N2O6/c22-23-19(26)10-1-4-13-16(7-10)21(29-20(13)27)14-5-2-11(24)8-17(14)28-18-9-12(25)3-6-15(18)21/h1-9,24-25H,22H2,(H,23,26)

InChI Key

HVCUQDNWYXULGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)NN)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O

Origin of Product

United States

Preparation Methods

Synthetic Overview and Key Intermediates

The synthesis of 3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide proceeds via two primary stages:

  • Formation of the spiroxanthene-benzofuran core .
  • Introduction of the carbohydrazide moiety .

Spiroxanthene-Benzofuran Core Synthesis

The spiroxanthene scaffold is typically constructed through Friedel-Crafts acylation or acid-catalyzed cyclization. For example:

  • Friedel-Crafts acylation : Reacting 4,4'-oxydiphthalic anhydride with resorcinol derivatives under solvent-free conditions at 180–190°C yields xanthene intermediates.
  • Acid-catalyzed cyclization : Methanesulfonic acid (MSA) in aqueous or neat conditions facilitates spiro-ring formation from phthalic anhydride and phenolic precursors.
Representative Protocol (Adapted from and):
  • Reactants : 4,4'-oxydiphthalic anhydride (1 equiv) and 3,5-dihydroxybenzoic acid (4 equiv).
  • Conditions : NH$$_4$$Cl catalyst, solvent-free, 180°C, 4–6 h.
  • Outcome : Spiroxanthene-ester intermediate (yield: 72–89%).

Hydrazide Functionalization

The ester group at position 5 of the spiroxanthene-benzofuran core is converted to carbohydrazide via hydrazinolysis.

Hydrazinolysis Protocol

  • Reactants : Spiroxanthene-ester (1 equiv), hydrazine hydrate (excess).
  • Conditions : Reflux in methanol (60–80°C, 4–8 h).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Optimization Insights:
  • Solvent polarity : Methanol or ethanol enhances reaction efficiency compared to DMF or DMSO.
  • Yield : 75–87% after purification.

Advanced Synthetic Strategies

One-Pot Synthesis

Recent advancements enable tandem cyclization-hydrazinolysis in a single reactor:

  • Protocol :
    • Cyclize phthalic anhydride and resorcinol derivatives using MSA (10% in H$$_2$$O, 70°C, 2 h).
    • Directly add hydrazine hydrate to the reaction mixture, reflux for 6 h.
  • Yield : 68% (vs. 56% for stepwise synthesis).

Catalytic Enhancements

  • Pd-catalyzed C–H arylation : Introduces aryl groups at the benzofuran C3 position prior to hydrazide formation, enabling structural diversification.
  • Base-mediated spirocyclization : t-BuOK in DMSO/H$$_2$$O improves spiro-ring yields (68% vs. 40% without base).

Characterization and Quality Control

Critical analytical methods for intermediate and final product validation include:

Technique Key Data Source
1H/13C NMR Confirmation of spiro-conjugation (δ 5.00 ppm for NH, δ 160–180 ppm for carbonyls)
HPLC Purity ≥95% (C18 column, acetonitrile/H$$_2$$O gradient)
HRMS Molecular ion [M+H]+: m/z 753.63 (calculated for C$${42}$$H$${25}$$O$$_{14}$$N)
Fluorescence λ$${ex}$$/λ$${em}$$ = 490/520 nm (quantum yield Φ = 0.45 in DMSO)

Industrial-Scale Production

For bulk synthesis, continuous-flow reactors and automated systems are prioritized:

  • Continuous-flow protocol :
    • Step 1 : Cyclization in a microreactor (residence time: 10 min, 180°C).
    • Step 2 : Hydrazinolysis in a packed-bed reactor (60°C, 2 h).
  • Yield : 82% with >90% purity, reducing processing time by 40% compared to batch methods.

Challenges and Mitigation Strategies

  • Regioselectivity in cyclization :

    • Issue : Competing formation of non-spiro isomers.
    • Solution : Use stoichiometric NH$$_4$$Cl to direct spiro-ring closure.
  • Hydrazine handling :

    • Issue : Toxicity and corrosivity.
    • Solution : Substitute with hydrazine hydrate in closed systems.

Chemical Reactions Analysis

Types of Reactions

3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe in analytical chemistry.

    Biology: Employed in the study of enzyme kinetics and as a marker in fluorescence microscopy.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of fluorescent dyes and sensors

Mechanism of Action

The mechanism by which 3’,6’-dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbohydrazide exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The hydroxyl and oxo groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions. The spiro linkage provides structural rigidity, enhancing the compound’s stability and specificity .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₅H₁₅N₃O₉ (derived from carboxyfluorescein by replacing -COOH with -CONHNH₂) .
  • Molecular Weight : ~473.39 g/mol (based on FAM NHS ester analogs) .
  • Solubility : Expected to dissolve in polar aprotic solvents like DMF and DMSO, similar to fluorescein derivatives .
  • Applications: Potential use in bioimaging, fluorescent probes, and chemical sensing due to its hydrazide reactivity and fluorescence properties .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights structural differences and functional group variations among the target compound and related xanthene derivatives:

Compound Name Molecular Formula Key Substituents/Functional Groups Key Differences from Target Compound Applications References
Target Compound C₂₅H₁₅N₃O₉ 5-carbohydrazide, 3',6'-dihydroxy Reference structure Conjugation, probes
5(6)-Carboxyfluorescein C₂₁H₁₂O₇ 5/6-carboxylic acid -COOH instead of -CONHNH₂ pH sensors, labeling
Erythrosine C₂₀H₆I₂O₅ 4',5'-diiodo, 1-one (lactone) Halogenation, lactone structure Food dye, biological staining
Fluorescein 6-Isothiocyanate (FITC) C₂₁H₁₁NO₅S 6-isothiocyanate (-NCS) -NCS group for amine conjugation Protein labeling
4',5'-Dimethoxy-6-carboxyfluorescein C₂₃H₁₆O₉ 4',5'-methoxy, 6-carboxylic acid Methoxy groups, -COOH at position 6 Fluorescent assays
3',6'-Bis(diethylamino)-TAMRA SE C₃₄H₃₂N₄O₇ Dimethylamino groups, succinimidyl ester Rhodamine core, ester reactivity Cellular imaging

Spectroscopic and Physical Properties

Property Target Compound 5(6)-Carboxyfluorescein Erythrosine FITC
Fluorescence λem ~520 nm (estimated) 515–520 nm ~530 nm 520–530 nm
Solubility DMF, DMSO Water (pH-dependent) Ethanol, DMSO DMSO, DMF
Quantum Yield Moderate High Low High
Stability Light-sensitive pH-sensitive Heat-stable Light-sensitive

(Data synthesized from )

Biological Activity

3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, and anti-inflammatory activities, supported by various studies and findings.

  • Molecular Formula : C21H12O7
  • Molecular Weight : 376.32 g/mol
  • Melting Point : >300°C
  • Solubility : Soluble in DMSO
  • Appearance : Yellow to orange solid

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on benzofuran derivatives showed broad-spectrum activity against various bacteria and fungi.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Activity Type
Compound A50Gram-positive bacteria
Compound B100Gram-negative bacteria
Compound C200Fungal strains

These findings suggest that modifications in the structure can enhance the efficacy against specific pathogens.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. A study reported that derivatives of benzofuran exhibited DPPH scavenging activities ranging from 84% to 90%, indicating strong radical scavenging capabilities.

Table 2: DPPH Scavenging Activity of Related Compounds

Compound% DPPH Scavenging
Compound A84.16
Compound B86.42
Compound C90.52

The high percentages of DPPH scavenging suggest that these compounds could be effective in preventing oxidative stress-related diseases.

Anti-inflammatory Activity

In vitro studies have demonstrated that compounds related to this compound possess anti-inflammatory properties. For example, stabilization of human red blood cell membranes was observed, indicating potential for therapeutic applications in inflammatory conditions.

Table 3: HRBC Membrane Stabilization Percentages

CompoundStabilization (%)
Compound A86.70
Compound B73.67
Compound C29.67

Case Studies

  • Study on DNA Gyrase Inhibition : A specific derivative demonstrated inhibition of E. coli DNA gyrase B with an IC50 value of 9.80 µM, comparable to standard antibiotics like ciprofloxacin . This suggests potential for development as an antibacterial agent.
  • Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that certain derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells, highlighting their potential as anticancer agents .

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